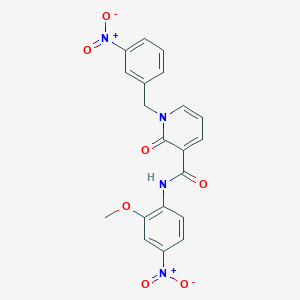

N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O7/c1-31-18-11-15(24(29)30)7-8-17(18)21-19(25)16-6-3-9-22(20(16)26)12-13-4-2-5-14(10-13)23(27)28/h2-11H,12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHCPRRVJASJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its pharmacological implications.

Chemical Structure and Properties

The compound features a dihydropyridine ring with various substituents, including methoxy and nitro groups. Its molecular formula is with a molecular weight of 424.4 g/mol. The presence of these functional groups is believed to enhance its interaction with biological targets, making it a candidate for therapeutic applications.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide | Contains sulfamoylphenyl group | Explored for different biological activities |

| N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks the 3-nitrobenzyl group | Potentially different pharmacological profile |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Methyl substitution instead of nitro groups | Simpler structure with distinct properties |

| 2-Amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide | Diphenyl substitution | Exhibits broad-spectrum antibacterial activity |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 | <10 | Effective against hormone receptor-positive breast cancer |

| This compound | MDA-MB-468 | <10 | Notable for selectivity against TNBC |

In a dose-dependent MTT assay, compounds similar to this compound exhibited GI50 values under 10 µM against the mentioned cell lines, indicating strong cytotoxic activity.

The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes involved in disease processes. The presence of nitro and methoxy groups can influence its pharmacokinetics and pharmacodynamics, potentially enhancing its therapeutic efficacy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.

- Cytotoxicity Assays : In vitro studies showed that the compound effectively inhibited cell growth in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

- Pharmacological Evaluations : Further investigations are needed to fully elucidate the interactions between this compound and its biological targets, including detailed pharmacokinetic studies.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Functional Analog: Antimicrobial Dihydroindole Derivatives

describes 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides (e.g., compounds 11 and 18) with potent antimicrobial activity. While structurally distinct, these compounds share a 2-oxo-dihydro heterocyclic core. Key comparisons include:

- Mechanistic Insights : The sulfonamide group in analogs 11 and 18 likely enhances bacterial dihydropteroate synthase inhibition, whereas the target compound’s nitro groups may act via nitroreductase-mediated cytotoxicity .

- Activity Spectrum : The dihydroindole derivatives show broad-spectrum antimicrobial activity, while the target compound’s nitroaromatic substituents could narrow its spectrum to anaerobic pathogens.

Q & A

Q. What are the key synthetic pathways for N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as substituted anilines or benzyl halides. For example, coupling 3-nitrobenzyl bromide with a dihydropyridine precursor under basic conditions, followed by amidation with 2-methoxy-4-nitroaniline. Critical steps include cyclization to form the dihydropyridine core and functionalization of aromatic substituents. Reaction progress is monitored via TLC, and purity is confirmed using NMR and MS .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic methods:

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and nitro groups).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the amide group) .

Q. What preliminary biological activities have been reported?

While direct data on this compound is limited, structurally similar dihydropyridines exhibit:

- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR or CDK2).

- Antimicrobial effects : Disruption of bacterial cell wall synthesis. Initial screening should use in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Temperature control : Stepwise heating (60–80°C) minimizes side reactions. Statistical methods like Design of Experiments (DoE) can identify optimal conditions .

Q. What crystallographic insights explain its molecular interactions?

X-ray studies reveal:

Q. How do structural modifications impact biological activity?

Comparative SAR studies suggest:

- Nitro groups : Enhance electron-withdrawing effects, improving binding to enzymatic pockets (e.g., nitroreductases).

- Methoxy substituents : Increase lipophilicity, affecting membrane permeability.

| Modification | Impact on Activity | Reference |

|---|---|---|

| Replacement of 3-nitrobenzyl with 4-fluorobenzyl | Reduced anticancer potency | |

| Methoxy → hydroxy substitution | Alters hydrogen-bonding capacity |

Q. How can contradictory biological data from analogs be resolved?

Discrepancies in activity (e.g., varying IC₅₀ values) may arise from:

- Assay conditions : Differences in pH, serum proteins, or cell lines.

- Metabolic stability : Nitro group reduction in vivo alters efficacy. Validate findings using orthogonal assays (e.g., SPR for binding affinity, pharmacokinetic profiling) .

Q. What computational methods support mechanistic studies?

- Docking simulations : Predict binding modes with targets like kinases or DNA topoisomerases.

- DFT calculations : Analyze electronic properties (e.g., nitro group charge distribution). Pair computational results with experimental mutagenesis or isotopic labeling .

Methodological Guidelines

Designing a stability study for this compound:

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- Analytical tools : HPLC-PDA tracks degradation products; LC-MS identifies fragments .

Best practices for in vivo pharmacokinetic analysis:

- Dosing : Administer via intravenous/oral routes in rodent models.

- Sampling : Collect plasma at timed intervals; quantify using LC-MS/MS.

- Parameters : Calculate AUC, Cmax, and half-life to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.